octahydroquinolin-2(1h)-one
Overview
Description
Octahydroquinolin-2(1H)-one: is an organic compound belonging to the class of quinolines It is a fully hydrogenated derivative of quinoline, characterized by a saturated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoline: One common method to synthesize octahydroquinolin-2(1H)-one involves the hydrogenation of quinoline. This process typically uses a heterogeneous catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Cyclization Reactions: Another synthetic route involves the cyclization of appropriate precursors, such as penta-2,4-dienamides, mediated by concentrated sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydroquinolin-2(1H)-one can undergo oxidation reactions to form quinolin-2(1H)-one derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate the compound, although it is already fully saturated.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinolin-2(1H)-one derivatives
Substitution: N-alkyl or N-acyl derivatives of this compound
Scientific Research Applications
Chemistry: Octahydroquinolin-2(1H)-one is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential bioactivity and as a scaffold for the development of pharmaceuticals.
Medicine: Medicinal chemistry explores this compound derivatives for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism by which octahydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline, used in similar applications but with different reactivity and properties.
Quinolin-2(1H)-one: An oxidized form of octahydroquinolin-2(1H)-one, with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts specific chemical stability and reactivity. This makes it a valuable scaffold in the synthesis of various bioactive compounds and industrial chemicals.
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h7-8H,1-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSYXAXPUGVQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312159 | |
Record name | Octahydro-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4169-27-1 | |
Record name | Octahydro-2(1H)-quinolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octahydro-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | decahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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